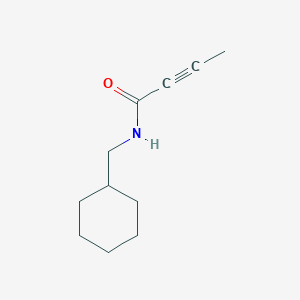

N-(Cyclohexylmethyl)-2-butynamide

Beschreibung

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

N-(cyclohexylmethyl)but-2-ynamide |

InChI |

InChI=1S/C11H17NO/c1-2-6-11(13)12-9-10-7-4-3-5-8-10/h10H,3-5,7-9H2,1H3,(H,12,13) |

InChI-Schlüssel |

DTBLPGJGKDYVCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC(=O)NCC1CCCCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boron-Catalyzed Amidation

The most efficient method for synthesizing N-(Cyclohexylmethyl)-2-butynamide involves boron-mediated direct amidation between 2-butynoic acid and cyclohexylmethylamine. Tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] serves as a highly effective catalyst, enabling yields exceeding 95% under optimized conditions.

Reaction Setup:

-

Substrates: 2-Butynoic acid (1.0 equiv) and cyclohexylmethylamine (1.05–2.0 equiv)

-

Catalyst: 10 mol% B(OCH2CF3)3

-

Solvent: Toluene or TAME (0.5 M concentration)

-

Apparatus: Dean-Stark trap with reflux condenser for azeotropic water removal

Mechanistic Insights:

The boron catalyst activates the carboxylic acid via intermediate borate ester formation, lowering the activation energy for nucleophilic attack by the amine. 19F NMR studies confirm that minimal trifluoroethanol byproduct is generated, ensuring catalytic efficiency.

Optimization Data:

| Solvent | Catalyst Loading | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 10 mol% | >95 | 8–24 |

| TAME | 10 mol% | >95 | 8–24 |

| CPME | 10 mol% | 79 | 24 |

| PhF | 10 mol% | 26 | 24 |

Solvent-Free Amidation

Alternative protocols eliminate solvents to reduce environmental impact. Cyclohexylmethylamine acts as both reactant and solvent when used in excess (2.0 equiv), with microwave irradiation (100°C, 30 min) achieving 85–90% conversion. However, this method requires post-reaction purification via acid-base extraction to remove unreacted amine.

Nucleophilic Acyl Substitution

Acid Chloride Route

2-Butynoyl chloride reacts with cyclohexylmethylamine in dichloromethane (DCM) at 0°C to room temperature, yielding this compound in 70–75% yield. Triethylamine (1.1 equiv) neutralizes HCl, preventing side reactions.

Procedure:

-

Add 2-butynoyl chloride (1.0 equiv) dropwise to a DCM solution of cyclohexylmethylamine (1.1 equiv) and Et3N.

-

Stir for 4–6 h at room temperature.

-

Wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

Limitations:

-

Moisture-sensitive reagents necessitate inert conditions.

Coupling Reagent-Assisted Synthesis

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) facilitates amide bond formation in dimethylformamide (DMF) at 0°C to room temperature. This method achieves 80–85% yield but generates stoichiometric waste.

Typical Conditions:

-

Coupling Agent: HATU (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Reaction Time: 12–16 h

Green Chemistry Considerations

Process Mass Intensity (PMI) Analysis

Boron-catalyzed amidation in TAME demonstrates superior sustainability metrics compared to traditional methods:

| Metric | Boron/TAME Method | HATU/DMF Method |

|---|---|---|

| PMI (kg waste/kg product) | 38 | 718 |

| Solvent Recovery (%) | 92 | <50 |

Table 2: Environmental impact comparison.

Scale-Up Protocol (100 mmol):

-

Charge 2-butynoic acid (8.4 g), cyclohexylmethylamine (13.9 g), and B(OCH2CF3)3 (3.1 g) in TAME (200 mL).

-

Reflux for 24 h with Dean-Stark trap.

-

Concentrate to 100 mL, then add dimethyl carbonate (100 mL) and ion-exchange resins (IRA743, A15, A26 OH).

Analyse Chemischer Reaktionen

Reaktionstypen: N-(Cyclohexylmethyl)-2-Butinsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Amidderivate zu ergeben.

Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff oder am Alkin-Kohlenstoff stattfinden, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte:

Oxidation: Oxidierte Amidderivate.

Reduktion: Reduzierte Amidderivate.

Substitution: Substituierte Amidderivate.

Wissenschaftliche Forschungsanwendungen

N-(Cyclohexylmethyl)-2-Butinsäureamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in der Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden und als potenzieller Inhibitor spezifischer Enzyme dienen.

Medizin: Es wird derzeit erforscht, ob es aufgrund seiner einzigartigen Strukturmerkmale als Therapeutikum eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien verwendet und als Zwischenprodukt bei der Synthese verschiedener Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von N-(Cyclohexylmethyl)-2-Butinsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, wodurch die biochemischen Pfade beeinflusst werden, an denen das Enzym beteiligt ist. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-(Cyclohexylmethyl)-2-butynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural Analysis

Backbone Unsaturation :

- The target compound’s 2-butynamide backbone contains a triple bond, increasing rigidity and reactivity compared to saturated analogs like N-Cyclohexylbutyramide . This unsaturation may influence binding affinity in biological systems, though specific data are lacking.

Cyclohexylmethyl vs. In contrast, N-Cyclohexylbutyramide has a simpler cyclohexyl group, reducing steric hindrance .

Heterocyclic Modifications: ADB-CHMINACA incorporates an indazole carboxamide core, enabling cannabinoid receptor binding . Similarly, Cilostamide’s quinolyloxy substituent contributes to its phosphodiesterase inhibitory activity . The target compound lacks such heterocycles, limiting direct pharmacological parallels.

Aromatic vs. Aliphatic Substituents :

Functional Implications

- Pharmacological Activity: ADB-CHMINACA’s indazole core and carboxamide linker are critical for its synthetic cannabinoid activity, highlighting how heterocyclic systems drive receptor engagement . The target compound’s simpler structure may lack such specificity unless modified.

- Enzyme Inhibition: Cilostamide’s quinolyloxy group and N-methylation optimize its interaction with phosphodiesterase enzymes, a feature absent in the target compound .

Chemical Reactivity : The triple bond in this compound could facilitate click chemistry or serve as a site for further functionalization, unlike saturated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Cyclohexylmethyl)-2-butynamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where cyclohexylmethylamine reacts with 2-butynoic acid chloride in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include maintaining a temperature of 0–5°C to minimize side reactions (e.g., hydrolysis) and using triethylamine as a base to scavenge HCl . Purity is enhanced by column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires monitoring reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Expect a singlet for the alkyne proton (δ ~2.8–3.0 ppm) and multiplet signals for the cyclohexylmethyl group (δ ~1.0–2.0 ppm). The amide proton (NH) appears as a broad peak at δ ~6.5–7.0 ppm in DMSO-d6 .

- IR Spectroscopy : Confirm the presence of the alkyne (C≡C stretch at ~2100–2260 cm⁻¹) and amide (C=O stretch at ~1640–1680 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 180.23 (C₁₁H₁₇NO). Fragmentation patterns include loss of the cyclohexylmethyl group (−98 Da) .

Q. What preliminary assays are recommended to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) at concentrations of 1–100 µM. For receptor profiling, use radioligand binding assays targeting common neurological targets (e.g., dopamine D2, serotonin 5-HT2A) due to structural similarities to psychoactive amines . Dose-response curves (IC₅₀ values) should be generated using triplicate measurements.

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions in solubility profiles (e.g., DMSO vs. water) may arise from impurities or hydration states. Conduct a systematic study:

- Purify the compound via recrystallization (ethanol/water mixture).

- Measure solubility using UV-Vis spectroscopy at λmax (e.g., 254 nm) in solvents with varying polarities (logP ~1.5 predicted). Compare results with computational COSMO-RS simulations .

- Table : Solubility Data

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 25.3 ± 1.2 | UV-Vis |

| Water | <0.1 | Gravimetric |

Q. What strategies are effective for resolving racemic mixtures in derivatives of this compound?

- Methodological Answer : For chiral resolution, use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column, hexane/isopropanol 85:15). Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation of precursor alkynes) . Monitor enantiomeric excess (ee) via polarimetry or chiral GC (β-cyclodextrin column).

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 6CM4 for dopamine receptors). Key steps:

- Optimize the compound’s 3D structure with DFT (B3LYP/6-31G*).

- Simulate binding affinities (ΔG values) and identify critical residues (e.g., Asp113 for D2 receptor interactions). Validate with MD simulations (GROMACS) over 100 ns to assess stability .

Q. What analytical approaches address discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Discrepancies may stem from non-volatile impurities or hydration. Combine methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.